![molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is a synthetic organic compound with the molecular formula C16H24BrNO3. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromine atom attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the following steps:
Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
化学反応の分析
Types of Reactions
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.
Reducing agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.
科学的研究の応用
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
類似化合物との比較
Similar Compounds
tert-butyl N-(benzyloxy)carbamate: This compound shares the benzyloxy and tert-butyl groups but lacks the bromine atom and the butan-2-yl backbone.
tert-butyl N-(4-bromobutan-2-yl)carbamate: This compound has the bromobutan-2-yl group but lacks the benzyloxy group.
Uniqueness
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy group provides stability and potential for interaction with biological targets.
特性
分子式 |
C16H22BrNO4 |
|---|---|
分子量 |
372.25 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
InChIキー |
OXBOONQWFXEVFV-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr |
正規SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


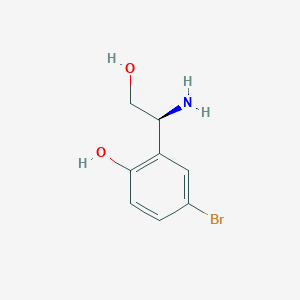
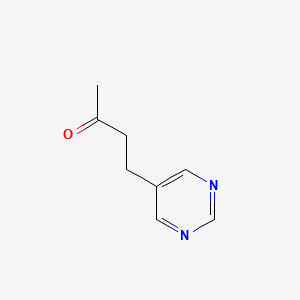
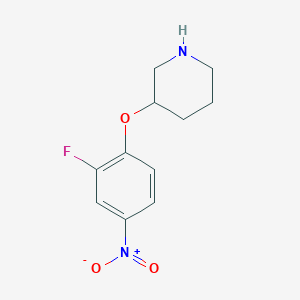
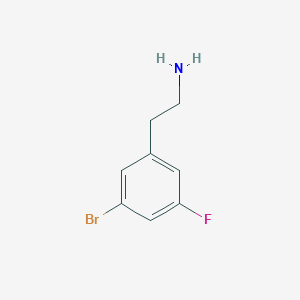
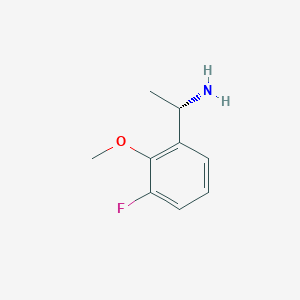
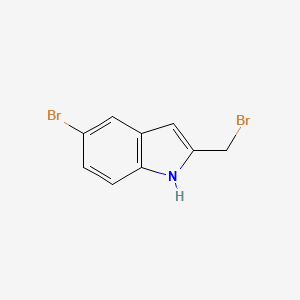
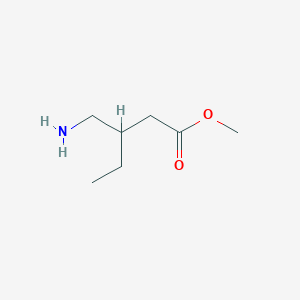
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
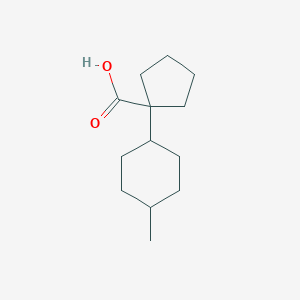
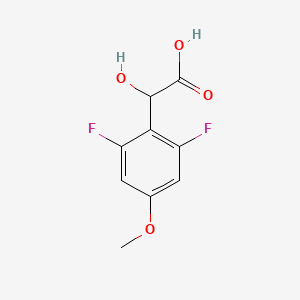
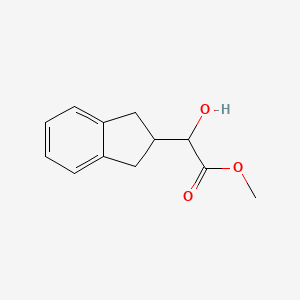
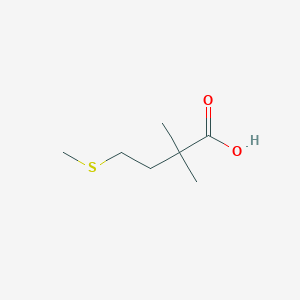
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
